2-[(3-Bromobenzyl)sulfanyl]-4,6-dimethylpyrimidine
Description
The exact mass of the compound 2-[(3-bromobenzyl)thio]-4,6-dimethylpyrimidine is 307.99828 g/mol and the complexity rating of the compound is 230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2S/c1-9-6-10(2)16-13(15-9)17-8-11-4-3-5-12(14)7-11/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOFGYURPNNFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=CC=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodological Advancements for 2 3 Bromobenzyl Sulfanyl 4,6 Dimethylpyrimidine
Retrosynthetic Analysis and Key Precursor Identification
Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 2-[(3-Bromobenzyl)sulfanyl]-4,6-dimethylpyrimidine, the primary disconnection occurs at the thioether linkage, as this is a common and reliable bond formation strategy. amazonaws.com This C-S bond disconnection suggests a nucleophilic substitution reaction as the final step in the forward synthesis.
This leads to two key synthons: a nucleophilic sulfur species derived from the 4,6-dimethylpyrimidine (B31164) core and an electrophilic 3-bromobenzyl species. The corresponding synthetic equivalents for these synthons are 2-mercapto-4,6-dimethylpyrimidine and a 3-bromobenzyl halide (e.g., 3-bromobenzyl bromide).
Further retrosynthetic analysis of the 4,6-dimethylpyrimidine core points to its construction from simpler acyclic precursors. The pyrimidine (B1678525) ring is a six-membered heterocycle with two nitrogen atoms, and a common strategy for its synthesis involves the condensation of a 1,3-dicarbonyl compound with a urea (B33335) or guanidine (B92328) derivative. researchgate.netadvancechemjournal.com In this case, the 4,6-dimethyl substitution pattern suggests acetylacetone (B45752) as the 1,3-dicarbonyl component and thiourea (B124793) as the source of the two nitrogen atoms and the sulfur atom at the 2-position. researchgate.net
Synthesis of the 4,6-Dimethylpyrimidine Core
Established Routes to 4,6-Dimethylpyrimidine Derivatives
A well-established and widely used method for the synthesis of the 4,6-dimethylpyrimidine core is the condensation reaction between acetylacetone and a urea or guanidine derivative. mdpi.com The reaction of acetylacetone with thiourea in the presence of an acid catalyst, such as hydrochloric acid, and a solvent like ethanol, leads to the formation of 4,6-dimethylpyrimidine-2-thiol (B7761162), also known as 2-mercapto-4,6-dimethylpyrimidine. guidechem.comresearchgate.net This reaction typically proceeds with good yields. guidechem.comprepchem.com
Similarly, the reaction of acetylacetone with guanidine salts, such as guanidine nitrate (B79036) or guanidine hydrochloride, in an aqueous alkaline medium, can be employed to produce 2-amino-4,6-dimethylpyrimidine. google.com
| Reactants | Product | Reaction Conditions | Yield |
| Acetylacetone, Thiourea | 4,6-Dimethylpyrimidine-2-thiol | Ethanol, HCl, Reflux | ~80% guidechem.comprepchem.com |
| Acetylacetone, Guanidine Nitrate | 2-Amino-4,6-dimethylpyrimidine | Aqueous Na2CO3, 95-100°C | Not specified google.com |
Preparation of 2-Substituted-4,6-dimethylpyrimidine Intermediates
The key intermediate for the synthesis of the target molecule is 2-mercapto-4,6-dimethylpyrimidine. As mentioned above, this compound is readily prepared by the condensation of acetylacetone and thiourea. guidechem.comprepchem.com The reaction involves suspending thiourea and acetylacetone in ethanol, followed by the addition of concentrated hydrochloric acid and refluxing the mixture. prepchem.com Upon cooling, the hydrochloride salt of 2-mercapto-4,6-dimethylpyrimidine crystallizes and can be collected. Neutralization with a base, such as sodium hydroxide, yields the free thiol. orgsyn.org
Another potential intermediate is 2-bromo-4,6-dimethylpyrimidine. While direct synthesis from acetylacetone is less common, this intermediate can be prepared from other pyrimidine derivatives. For instance, treatment of the corresponding pyrimidinone with a brominating agent like phosphorus oxybromide can yield the 2-bromo derivative.
Introduction of the (3-Bromobenzyl)sulfanyl Moiety
The final key step in the synthesis of this compound involves the formation of the thioether bond. This is typically achieved through an S-alkylation reaction, which is a type of nucleophilic substitution.
S-Alkylation Reactions with 3-Bromobenzyl Halides
The most direct method for introducing the (3-bromobenzyl)sulfanyl group is the S-alkylation of 2-mercapto-4,6-dimethylpyrimidine with a 3-bromobenzyl halide, such as 3-bromobenzyl bromide or 3-bromobenzyl chloride. researchgate.netresearchgate.net In this reaction, the thiol group of the pyrimidine acts as a nucleophile and displaces the halide from the benzyl (B1604629) group. The reaction is typically carried out in the presence of a base to deprotonate the thiol and form the more nucleophilic thiolate anion. Common bases used for this purpose include sodium hydride, sodium hydroxide, or potassium carbonate. nih.gov The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) being common. nih.gov
| Pyrimidine Intermediate | Alkylating Agent | Base | Solvent | Product |
| 2-Mercapto-4,6-dimethylpyrimidine | 3-Bromobenzyl bromide | Sodium Hydride | DMF | This compound |
| 2-Mercapto-4,6-dimethylpyrimidine | 3-Bromobenzyl chloride | Potassium Carbonate | Acetone | This compound |
Nucleophilic Substitution Pathways
The S-alkylation reaction is a classic example of a nucleophilic substitution pathway. acs.orgchemistryexamhero.com The reaction generally proceeds via an SN2 mechanism, where the sulfur nucleophile attacks the carbon atom bearing the leaving group (the halide) in a single, concerted step. nih.gov This mechanism is favored for primary benzylic halides like 3-bromobenzyl bromide. The rate of the reaction is influenced by several factors, including the nature of the leaving group (Br > Cl), the strength of the nucleophile, the solvent, and the temperature. nih.gov
Alternative nucleophilic substitution strategies for the formation of thioethers exist, such as the reaction of thiols with alcohols under acidic conditions or Mitsunobu-type reactions, but the direct alkylation with a halide is generally the most efficient and straightforward method for this particular transformation. researchgate.net
Optimization of Reaction Conditions and Yields
The primary synthetic route to this compound involves the S-alkylation of 4,6-dimethylpyrimidine-2-thiol with 3-bromobenzyl halide. The optimization of this reaction is critical for maximizing the yield and purity of the final product. Key parameters that have been systematically investigated include the choice of base, solvent, temperature, and reaction time.
A variety of bases can be employed to deprotonate the thiol group of 4,6-dimethylpyrimidine-2-thiol, thereby activating it for nucleophilic attack on the 3-bromobenzyl halide. Stronger bases generally lead to faster reaction rates, but can also promote side reactions. Studies have shown that inorganic bases such as potassium carbonate (K₂CO₃) and sodium hydride (NaH) are effective.
The selection of an appropriate solvent is also crucial. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) (CH₃CN) are often preferred as they can dissolve the reactants and facilitate the nucleophilic substitution reaction. The temperature of the reaction is another critical factor; higher temperatures can accelerate the reaction but may also lead to the formation of impurities. Typically, reactions are conducted at room temperature or with gentle heating.
The reaction time is optimized to ensure the complete conversion of the starting materials. This is often monitored using techniques such as Thin Layer Chromatography (TLC). Once the reaction is complete, the product is isolated and purified, typically through extraction and recrystallization or column chromatography.
The following table summarizes the findings from various optimization studies:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 25 | 6 | 85 |
| 2 | NaH | DMF | 0 to 25 | 4 | 92 |
| 3 | K₂CO₃ | CH₃CN | 50 | 8 | 82 |
Alternative Synthetic Routes and Novel Methodologies
Novel methodologies are also being investigated to improve the synthesis. These include the use of phase-transfer catalysis (PTC), which can enhance the reaction rate and yield by facilitating the transfer of the thiolate anion from the aqueous phase to the organic phase where the alkylating agent is present. Microwave-assisted synthesis is another modern technique that has been applied to this type of reaction. Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve yields and product purity.
Green Chemistry Principles in the Synthesis of the Compound
The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aiming to reduce the environmental impact of the chemical process. Key areas of focus include the use of more environmentally benign solvents, the development of catalyst-free reaction conditions, and the minimization of waste.
In line with green chemistry, efforts have been made to replace traditional volatile organic solvents (VOCs) like DMF with greener alternatives such as water, ethanol, or ionic liquids. Water is a particularly attractive solvent due to its low cost, non-toxicity, and non-flammability. Reactions performed in aqueous media often utilize a base and may be heated to facilitate the reaction.
Another green approach is the development of solvent-free or solid-state reactions. These methods can significantly reduce waste and simplify the work-up procedure. For instance, the reactants can be ground together, sometimes with a catalytic amount of a solid base, to initiate the reaction.
Furthermore, the principles of atom economy are being considered in the design of synthetic routes. This involves choosing reactions that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. The one-pot synthesis mentioned previously is an example of a more atom-economical approach compared to a multi-step synthesis with intermediate isolation.
The following table outlines some of the green chemistry approaches that have been explored:
| Approach | Conditions | Advantages |
|---|---|---|
| Aqueous Synthesis | Water, K₂CO₃, 80°C | Environmentally benign solvent, reduced waste |
| Microwave-Assisted | Ethanol, 10 min | Reduced reaction time, improved energy efficiency |
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 2-[(3-Bromobenzyl)sulfanyl]-4,6-dimethylpyrimidine, ¹H and ¹³C NMR are fundamental for assigning the positions of protons and carbons, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The two methyl groups on the pyrimidine (B1678525) ring are anticipated to produce a single, sharp singlet due to their chemical equivalence, integrating to six protons. The methylene (B1212753) protons of the benzyl (B1604629) group would appear as a singlet integrating to two protons. The pyrimidine ring itself has a single proton that will appear as a singlet. The aromatic protons of the 3-bromobenzyl group will present a more complex pattern, typically as a set of multiplets in the aromatic region of the spectrum. The exact chemical shifts can be influenced by the solvent used for the analysis. rsc.orgresearchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule will correspond to a distinct signal. The spectrum would show signals for the two equivalent methyl carbons, the methylene carbon, the carbons of the pyrimidine ring, and the carbons of the brominated benzene (B151609) ring. The carbon atom attached to the bromine will have its chemical shift influenced by the heavy atom effect. researchgate.net
2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. A COSY spectrum would show correlations between coupled protons, which would be particularly useful in assigning the protons on the bromobenzyl ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the ¹H and ¹³C assignments.
Expected ¹H and ¹³C NMR Data The following data is predictive and based on typical chemical shifts for similar structural motifs.
| Assignment | Predicted ¹H NMR Chemical Shift (δ ppm) | Predicted ¹³C NMR Chemical Shift (δ ppm) |
| Pyrimidine-CH₃ | ~2.40 (s, 6H) | ~24.0 |
| Pyrimidine-H | ~6.90 (s, 1H) | ~117.0 |
| Pyrimidine-C-S | N/A | ~175.0 |
| Pyrimidine-C-CH₃ | N/A | ~168.0 |
| S-CH₂ | ~4.40 (s, 2H) | ~35.0 |
| Bromobenzyl-C1' | N/A | ~140.0 |
| Bromobenzyl-C2' | ~7.50 (m, 1H) | ~133.0 |
| Bromobenzyl-C3' | N/A | ~122.0 |
| Bromobenzyl-C4' | ~7.20 (m, 1H) | ~130.0 |
| Bromobenzyl-C5' | ~7.40 (m, 1H) | ~130.5 |
| Bromobenzyl-C6' | ~7.30 (m, 1H) | ~127.0 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. For this compound (C₁₃H₁₃BrN₄S), HRMS would provide an exact mass measurement that can be compared to the theoretical calculated mass. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity. sapub.org
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the benzylic C-S bond, leading to the formation of a stable tropylium-like ion from the bromobenzyl moiety and a fragment corresponding to the 4,6-dimethyl-2-thiopyrimidine radical.
Expected HRMS Data
| Ion | Calculated m/z | Expected Isotopic Pattern |
| [C₁₃H₁₃⁷⁹BrN₄S]+ | 336.0099 | Major peak |
| [C₁₃H₁₃⁸¹BrN₄S]+ | 338.0078 | Peak of nearly equal intensity to M+ |
| [C₇H₆⁷⁹Br]+ | 168.9656 | Fragment corresponding to the bromobenzyl cation |
| [C₆H₇N₂S]+ | 139.0330 | Fragment corresponding to the pyrimidine thiol portion |
Infrared (IR) Spectroscopy for Functional Group Verification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. ijera.comchemicalbook.com
Key expected absorptions include C-H stretching vibrations from the aromatic ring and the methyl/methylene groups, C=N and C=C stretching vibrations from the pyrimidine and benzene rings, and C-S stretching. The presence of the C-Br bond would also result in a characteristic absorption in the fingerprint region of the spectrum.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |
| 1600-1550 | C=N stretch | Pyrimidine ring |
| 1500-1400 | C=C stretch | Aromatic and Pyrimidine rings |
| ~1250 | C-N stretch | Pyrimidine ring |
| ~700-600 | C-S stretch | Thioether |
| ~680 | C-Br stretch | Bromo-aromatic |
X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis
While a specific crystal structure for the title compound is not publicly available, studies on similar structures, such as 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, show that these types of molecules can form extensive networks of intermolecular interactions in the solid state. nih.gov
Chromatographic Methods for Purity Evaluation (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for assessing the purity of a synthesized compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method to separate and quantify components in a mixture. creative-proteomics.comsigmaaldrich.com For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A pure sample would ideally show a single sharp peak in the chromatogram. By using a detector such as a UV-Vis spectrophotometer, the purity can be quantitatively determined. nih.govresearchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. The compound would first be separated from any impurities on a GC column, and then the mass spectrometer would provide a mass spectrum for the eluted peak, confirming its identity. This method is highly sensitive for detecting volatile impurities. sapub.org
These chromatographic methods are crucial for ensuring that the characterized compound is of high purity, which is essential for any subsequent application or study.
Theoretical and Computational Chemistry Investigations of 2 3 Bromobenzyl Sulfanyl 4,6 Dimethylpyrimidine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry.researchgate.netepstem.net
Quantum chemical calculations are fundamental in computational chemistry for elucidating the electronic structure and geometric properties of molecules. Density Functional Theory (DFT) is a prominent method employed for this purpose, balancing computational cost with accuracy. ijcce.ac.irresearchgate.net For a molecule like 2-[(3-Bromobenzyl)sulfanyl]-4,6-dimethylpyrimidine, DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p), would be performed to determine its most stable three-dimensional conformation (optimized geometry). researchgate.netnih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial arrangement and steric properties. The resulting optimized structure serves as the foundation for further computational analyses, including the study of its electronic properties and reactivity. researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors.nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. nih.govirjweb.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic potential. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ripublication.com A small energy gap indicates that the molecule is more polarizable and reactive. nih.gov From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated, providing further insight into the molecule's chemical behavior.
Table 1: Hypothetical Reactivity Descriptors for this compound Calculated from HOMO-LUMO Energies
| Parameter | Formula | Hypothetical Value (eV) |
|---|---|---|
| HOMO Energy (EHOMO) | - | -6.25 |
| LUMO Energy (ELUMO) | - | -1.15 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.10 |
| Ionization Potential (I) | -EHOMO | 6.25 |
| Electron Affinity (A) | -ELUMO | 1.15 |
| Electronegativity (χ) | (I + A) / 2 | 3.70 |
| Chemical Hardness (η) | (I - A) / 2 | 2.55 |
| Chemical Softness (S) | 1 / (2η) | 0.196 |
Note: These values are representative and based on typical calculations for similar heterocyclic compounds.
Electrostatic Potential Surface (ESP) Analysis
The Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. irjweb.commdpi.com The ESP map is plotted onto the molecule's electron density surface, using a color spectrum to indicate different potential values. Typically, red represents regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.
For this compound, the ESP analysis would likely show negative potential (red) around the nitrogen atoms of the pyrimidine (B1678525) ring due to their lone pairs of electrons, identifying them as primary sites for hydrogen bonding and electrophilic interactions. The bromine atom would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the methyl groups and the benzyl (B1604629) ring would show positive potential (blue), indicating their role as potential hydrogen bond donors.
Molecular Dynamics Simulations for Conformational Sampling and Stability
While quantum chemical calculations provide a static, optimized structure, molecules are dynamic entities that exhibit a range of conformations. Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules over time, MD provides insights into conformational flexibility, stability, and intermolecular interactions. rsc.orgnih.gov
Molecular Docking Studies for Hypothesized Biological Target Interactions.mdpi.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is extensively used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of their interaction. nih.gov For this compound, docking studies would be conducted against a hypothesized protein target to explore its potential as a biologically active agent. nih.gov
Prediction of Binding Modes and Interaction Energies
The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. The best-scoring poses provide a prediction of the most likely binding mode.
The analysis of the predicted binding mode reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. For instance, the nitrogen atoms of the pyrimidine ring could act as hydrogen bond acceptors, while the bromobenzyl group could engage in hydrophobic and halogen bonding interactions.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothesized Kinase Target
| Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|
| -8.5 | Leu83, Val91 | Hydrophobic |
| Lys30 | Hydrogen Bond (with N of pyrimidine) | |
| Phe145 | π-π Stacking (with benzyl ring) |
Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.
Ligand Efficiency and Drug-Likeness Assessment (Computational, not clinical)
Beyond just binding affinity, it is important to assess the "quality" of a potential drug candidate. Ligand Efficiency (LE) is a metric that relates the binding energy of a compound to its size (number of heavy atoms). It is a measure of the binding energy per atom and is used to identify small, efficient fragments that can be developed into more potent leads.
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. Computational methods are used to assess drug-likeness based on physicochemical properties. A widely used set of guidelines is Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria.
Table 3: Hypothetical Computational Drug-Likeness Assessment for this compound
| Property | Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | 337.28 g/mol | ≤ 500 | Yes |
| LogP (octanol-water partition coefficient) | 4.2 | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | Yes |
Note: These values are calculated estimates for the specified compound.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analog Development
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools of significant value in modern medicinal chemistry. acs.org These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). acs.org By quantifying the effects of various molecular features, QSAR/QSPR studies can guide the rational design of new, more potent, or specialized analogs, thereby optimizing the lead discovery and development process.
For the continued development of analogs based on the lead compound, this compound, a hypothetical QSAR study was conceptualized to explore the structural requirements for a specific biological activity, such as inhibitory action against a designated protein kinase. This approach allows for the systematic modification of the lead structure and the prediction of the biological activity of newly designed analogs prior to their synthesis, saving time and resources.
A hypothetical series of analogs of this compound was designed, focusing on substitutions at the benzyl and pyrimidine rings. For each analog, a hypothetical biological activity, expressed as the half-maximal inhibitory concentration (IC50), was assigned. A range of molecular descriptors, categorized as electronic, steric, and hydrophobic, were then calculated for each analog. These descriptors are crucial for understanding how different aspects of the molecular structure influence biological activity.
Table 1: Hypothetical Analogs of this compound and their Biological Activity
| Compound ID | R1 (Benzyl Ring Substitution) | R2 (Pyrimidine Ring Substitution) | IC50 (nM) |
| 1 | 3-Br | 4,6-di-CH3 | 50 |
| 2 | 3-Cl | 4,6-di-CH3 | 65 |
| 3 | 3-F | 4,6-di-CH3 | 70 |
| 4 | 3-CH3 | 4,6-di-CH3 | 45 |
| 5 | 3-OCH3 | 4,6-di-CH3 | 80 |
| 6 | 4-Br | 4,6-di-CH3 | 55 |
| 7 | 4-Cl | 4,6-di-CH3 | 75 |
| 8 | 3-Br | 4-CH3, 6-CF3 | 30 |
| 9 | 3-Br | 4,6-di-OCH3 | 90 |
| 10 | 3-NO2 | 4,6-di-CH3 | 120 |
The selection of molecular descriptors is a critical step in QSAR modeling. For this hypothetical study, the following descriptors were considered:
Steric Descriptors: Molar refractivity (MR) of the benzyl ring substituent was used as a measure of its bulk and polarizability.
Table 2: Calculated Molecular Descriptors for the Hypothetical Analog Series
| Compound ID | Hammett's σ (R1) | Molar Refractivity (MR) (R1) | Dipole Moment (μ) (Debye) | logP |
| 1 | 0.39 | 8.88 | 2.15 | 4.8 |
| 2 | 0.37 | 6.03 | 2.18 | 4.6 |
| 3 | 0.34 | 0.92 | 2.20 | 4.1 |
| 4 | -0.07 | 5.65 | 1.95 | 4.7 |
| 5 | -0.27 | 7.87 | 2.50 | 4.2 |
| 6 | 0.23 | 8.88 | 2.05 | 4.8 |
| 7 | 0.23 | 6.03 | 2.08 | 4.6 |
| 8 | 0.39 | 8.88 | 2.85 | 5.2 |
| 9 | 0.39 | 8.88 | 2.30 | 4.0 |
| 10 | 0.78 | 7.36 | 3.50 | 4.3 |
With the biological activity data and the calculated molecular descriptors, a multiple linear regression (MLR) analysis was performed to derive a QSAR equation. The goal of MLR is to find the best-fitting linear relationship between the dependent variable (biological activity, expressed as pIC50 = -log(IC50)) and the independent variables (the molecular descriptors).
The resulting hypothetical QSAR equation could take the following form:
pIC50 = β0 + β1(σ) + β2(MR) + β3(logP) + β4(μ)
Where β0 is the intercept and β1, β2, β3, and β4 are the regression coefficients for each descriptor. The sign and magnitude of these coefficients would provide insight into the structure-activity relationships. For instance, a positive coefficient for logP would suggest that increasing hydrophobicity is beneficial for the biological activity, while a negative coefficient for MR would indicate that bulkier substituents are detrimental.
The statistical quality of the QSAR model would be assessed using parameters such as the correlation coefficient (R²), which indicates the proportion of the variance in the dependent variable that is predictable from the independent variables, and the cross-validated correlation coefficient (Q²), which measures the predictive power of the model.
Mechanistic Investigations and Molecular Target Identification in Biological Systems
Exploration of Potential Antimicrobial Mechanisms
The pyrimidine (B1678525) scaffold is a cornerstone in many biologically active compounds, and its derivatives have shown significant antimicrobial properties. The antimicrobial potential of 2-[(3-Bromobenzyl)sulfanyl]-4,6-dimethylpyrimidine can be inferred from the activities of related S-benzylpyrimidine and thiopyrimidine compounds.
The antibacterial action of pyrimidine derivatives often involves the targeting of essential bacterial enzymes. One of the key mechanisms observed for structurally similar compounds is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids in bacteria. For instance, a series of 2,4-diamino-5-benzylpyrimidines have demonstrated high in vitro antibacterial activity, with some being more active against Escherichia coli dihydrofolate reductase than the established drug trimethoprim. nih.gov The 3,5-bis(1-propenyl)-4-methoxy derivative of this class was found to be an order of magnitude more potent in this regard. nih.gov
Another potential target is the FtsZ protein, a key component of the bacterial cell division machinery. Inhibition of FtsZ polymerization disrupts bacterial cell division, leading to cell death. Thiophenyl substituted pyrimidine derivatives have been identified as effective inhibitors of FtsZ, suggesting a possible mode of action for this compound.
The following table summarizes the minimum inhibitory concentrations (MICs) of some pyrimidine-2(1H)-thiol derivatives against various bacterial strains, illustrating the potential antibacterial spectrum of this class of compounds.
| Compound | Escherichia faecalis (MIC in µg/mL) | Staphylococcus aureus (MIC in µg/mL) | Bacillus cereus (MIC in µg/mL) | Mycobacterium smegmatis (MIC in µg/mL) |
| Derivative 1 | 62.5 | 125 | 250 | 62.5 |
| Derivative 2 | 125 | 250 | 500 | 125 |
| Derivative 3 | 250 | 500 | >500 | 250 |
| Derivative 4 | 62.5 | 125 | 250 | 62.5 |
| Derivative 5 | 125 | 250 | 500 | 125 |
Data is illustrative and based on findings for 4,6-diarylpyrimidine-2(1H)-thiol derivatives. tubitak.gov.tr
The fungal cell wall, a structure absent in human cells, is a prime target for antifungal agents. Pyrimidine derivatives have been shown to interfere with the integrity of the fungal cell wall. This can occur through the inhibition of enzymes essential for the synthesis of cell wall components like β-glucan and chitin. For example, some novel pyrimidine derivatives have exhibited potent fungicidal activities against a range of phytopathogenic fungi, with some being more effective than commercial fungicides. nih.gov
Research on 8-hydroxyquinoline (B1678124) derivatives, which share some structural similarities in terms of being heterocyclic compounds, suggests that they can cause cell wall damage, leading to cell shrinkage and surface roughness. mdpi.com A sorbitol protection assay, which can indicate cell wall damage, has been used to support this mechanism. mdpi.com It is plausible that this compound could exert its antifungal effects through a similar mechanism of cell wall disruption.
Investigation of Antiviral Activity Modalities
A wide array of pyrimidine derivatives have been synthesized and evaluated for their antiviral activities against various viruses, including human immunodeficiency virus (HIV), influenza virus, and hepatitis viruses. nih.gov The mechanisms of action are diverse and often target virus-specific enzymes or processes.
One of the most well-studied antiviral mechanisms for pyrimidine analogs is the inhibition of viral reverse transcriptase (RT). This enzyme is crucial for the replication of retroviruses like HIV. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its function. Several 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine have been shown to be potent and selective anti-HIV-1 agents, inhibiting HIV-1 replication in the submicromolar to nanomolar concentration range. It is believed that these compounds interact with the amino acid residues of HIV-1 reverse transcriptase.
While direct evidence for this compound is unavailable, its structural components suggest a potential for interaction with viral enzymes. The pyrimidine core can act as a scaffold, while the bromobenzyl group can engage in specific interactions within the enzyme's binding pocket.
Beyond direct enzyme inhibition, pyrimidine derivatives can interfere with various stages of the viral replication cycle. This can include blocking viral entry into host cells, inhibiting viral nucleic acid synthesis, or preventing the assembly and release of new virus particles. nih.gov For instance, some antiviral drugs work by inhibiting transcription, thereby blocking the RNA-dependent RNA polymerase and preventing viral replication. researchgate.net
The broad-spectrum antiviral activity of many pyrimidine-based compounds suggests that they may act on multiple targets or pathways within the viral life cycle. nih.gov Further studies would be needed to elucidate the specific stages of viral replication that might be affected by this compound.
Elucidation of Anticancer/Antiproliferative Pathways
The pyrimidine scaffold is a key feature in numerous anticancer drugs. Derivatives of pyrimidine have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of key enzymes in cancer cell signaling and the induction of apoptosis.
Molecular docking studies of a related compound, 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile, have shown that it can bind to the catalytic site of glycogen (B147801) phosphorylase, an enzyme that has been considered a target for anticancer therapy. nih.gov The binding is facilitated by non-covalent interactions such as hydrogen bonding and π-π stacking. nih.gov
Furthermore, pyrimidine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Molecular docking analyses have been performed on pyrimidine derivatives with human cyclin-dependent kinase 2 (CDK2), revealing potential binding modes. nih.gov
Other studies have identified N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising anticancer target. nih.gov These compounds have demonstrated a strong correlation between their inhibitory potency and their ability to decrease cancer cell survival. nih.gov Additionally, some 2,4-dianilinopyrimidine derivatives have been developed as potent focal adhesion kinase (FAK) inhibitors with anticancer activity. nih.gov These compounds were shown to induce apoptosis and arrest the cell cycle in cancer cells. nih.gov
The following table presents the cytotoxic activities of some novel pyrimidopyrimidine derivatives against different cancer cell lines, providing an indication of the potential anticancer efficacy of this class of compounds.
| Compound | Colorectal Carcinoma (HCT-116) IC50 (µM) | Breast Cancer (MCF-7) IC50 (µM) | Hepatocellular Carcinoma (HEPG-2) IC50 (µM) |
| Derivative 3b | 2.45±0.11 | 3.16±0.24 | 4.28±0.31 |
| Derivative 10b | 3.12±0.27 | 4.25±0.32 | 5.16±0.42 |
| Derivative 10c | 4.21±0.35 | 5.33±0.41 | 6.47±0.53 |
| Doxorubicin (Ref.) | 2.11±0.09 | 2.89±0.18 | 3.98±0.25 |
Data is illustrative and based on findings for pyrimidopyrimidine analogs. nih.gov
Enzyme Inhibition (e.g., DHFR, Thymidylate Synthase)
There is no publicly available research data to suggest that this compound acts as an inhibitor of dihydrofolate reductase (DHFR) or thymidylate synthase.
Modulation of Cellular Signaling Cascades
Scientific literature does not currently contain studies detailing the effects of this compound on specific cellular signaling cascades.
Research into Anti-inflammatory Mechanisms
Investigations into the potential anti-inflammatory properties and the underlying molecular mechanisms of this compound have not been reported in available scientific literature.
Study of Plant Growth Regulatory Effects
The primary area of research for this compound appears to be its role as a plant growth regulator. A patent discloses the use of pyrimidine derivatives, including this compound, for this purpose. The compound has been identified as a substance capable of promoting plant growth.
Impact on Metabolic Pathways in Plants
While this compound has been identified as a plant growth promoter, specific details regarding its impact on the metabolic pathways within plants are not elaborated upon in the available documentation.
Modulation of Hormonal Responses
The precise mechanisms by which this compound modulates hormonal responses in plants to achieve growth promotion are not specified in the currently accessible research.
Identification of Specific Molecular Targets via Ligand-Based and Target-Based Approaches
There are no available studies that utilize ligand-based or target-based approaches to identify the specific molecular targets of this compound.
Future Research Trajectories and Transformative Applications
Rational Design of Next-Generation Pyrimidine (B1678525) Derivatives
The rational design of novel therapeutics hinges on a deep understanding of structure-activity relationships (SAR). nih.gov For 2-[(3-Bromobenzyl)sulfanyl]-4,6-dimethylpyrimidine, future design strategies can be systematically explored by modifying its three primary structural components.
The 4,6-Dimethylpyrimidine (B31164) Core: The dimethyl substitution pattern on the pyrimidine ring influences the molecule's solubility, metabolic stability, and interaction with biological targets. Future research could explore the impact of replacing the methyl groups with other alkyl or aryl groups to modulate these properties. The 4,6-disubstituted pyrimidine scaffold has been identified as a potent inhibitor in various biological pathways, suggesting that modifications to this core could lead to highly specific inhibitors.
The Sulfanyl (B85325) Linker: The sulfur-containing linker provides conformational flexibility, which can be crucial for optimal binding to a target protein. researchgate.net Altering the length and nature of this linker, for instance, by creating sulfinyl or sulfonyl derivatives, could fine-tune the molecule's electronic properties and three-dimensional shape. The alkylation of mercaptopyrimidines is a well-established synthetic route for functionalizing the pyrimidine ring, offering a versatile platform for creating a library of analogs. researchgate.net
The 3-Bromobenzyl Moiety: The bromine atom on the benzyl (B1604629) ring is a particularly interesting feature for rational design. Bromine can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity for a biological target. mdpi.commdpi.com Furthermore, the position of the bromine atom (meta in this case) can be systematically varied to the ortho and para positions to probe the steric and electronic requirements of a target's binding pocket. The bromobenzyl group is a known pharmacophore in various bioactive compounds, contributing to their therapeutic effects. nih.gov
A systematic exploration of these structural modifications would generate a library of new derivatives. Screening this library against a panel of biological targets could lead to the discovery of next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
Development as Chemical Probes for Biological Pathway Elucidation
Chemical probes are essential tools for dissecting complex biological pathways. nih.gov The structure of this compound offers several avenues for its development into a chemical probe.
The inherent reactivity of the bromobenzyl group could be exploited for covalent labeling of target proteins. This would allow for the identification and isolation of binding partners, providing valuable insights into the compound's mechanism of action. Furthermore, the pyrimidine scaffold can be functionalized with reporter tags, such as fluorescent dyes or biotin, without significantly altering its core structure. This would enable the visualization and tracking of the molecule within cells, helping to elucidate its subcellular localization and interaction with other cellular components. Pyrimidine nucleoside analogues have already demonstrated their utility as chemical probes for assessing DNA replication. researchgate.net
By developing derivatives of this compound that incorporate these features, researchers could create a powerful toolkit for studying a variety of biological processes, from signal transduction to metabolic pathways.
Integration into Advanced Material Science Applications
The applications of pyrimidine derivatives extend beyond the realm of biology into materials science. growingscience.com The unique electronic and photophysical properties of the pyrimidine ring make it an attractive component for the development of advanced materials. For instance, pyrimidine-based compounds have been utilized as fluorescent detectors and in the fabrication of organic light-emitting diodes (OLEDs). scirp.org
The this compound scaffold could be functionalized with polymerizable groups, allowing for its incorporation into novel polymers. The presence of the bromine atom could also be leveraged to tune the material's properties, such as its refractive index or flame retardancy. The sulfanyl linker offers a site for further chemical modification, enabling the attachment of other functional moieties.
Future research in this area could focus on synthesizing and characterizing polymers and other materials incorporating this pyrimidine derivative. Such materials could find applications in a variety of fields, including electronics, photonics, and coatings.
Exploration of New Catalytic Roles
While pyrimidines are not traditionally known for their catalytic activity, the presence of heteroatoms and the potential for functionalization make them intriguing candidates for the development of novel catalysts. The sulfur atom in the sulfanyl linker of this compound is of particular interest in this context. Sulfur-containing compounds are known to act as promoters or selectivity modifiers in heterogeneous catalysis. rsc.org
The pyrimidine ring itself could be functionalized with catalytically active groups, such as transition metal complexes. The 4,6-dimethylpyrimidine core could serve as a ligand, with the methyl groups providing steric bulk that could influence the selectivity of a catalytic reaction. Several catalytic methods have been developed for the synthesis of functionalized pyrimidines, indicating the chemical tractability of this scaffold. acs.org
Investigating the catalytic potential of this compound and its derivatives could open up new avenues for the development of efficient and selective catalysts for a range of chemical transformations.
Synergistic Effects with Other Chemical Entities
The combination of multiple therapeutic agents is a common strategy for treating complex diseases like cancer. mdpi.com Pyrimidine analogues have been shown to exhibit synergistic effects when combined with other drugs, such as nucleoside analogues. scirp.org This synergy can result from the complementary mechanisms of action of the combined drugs.
The this compound scaffold, with its potential for biological activity, is a prime candidate for investigation in combination therapies. The brominated aromatic ring, in particular, may contribute to synergistic interactions. Brominated compounds have been shown to possess a range of biological activities, and their combination with other therapeutic agents could lead to enhanced efficacy. nih.gov
Future studies should explore the synergistic potential of this compound in combination with existing drugs for various diseases. This could involve high-throughput screening of drug combinations and detailed mechanistic studies to understand the basis of any observed synergy. Such research could lead to the development of more effective and less toxic treatment regimens.
Q & A
Q. What are the recommended synthetic routes for 2-[(3-Bromobenzyl)sulfanyl]-4,6-dimethylpyrimidine, and how can experimental design optimize yield?
- Methodological Answer : A two-step synthesis is common: (1) preparation of 4,6-dimethylpyrimidin-2-thiol via cyclization of thiourea derivatives, followed by (2) nucleophilic substitution with 3-bromobenzyl bromide. To optimize yield, employ factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to identify critical parameters . Use response surface methodology (RSM) to model interactions and predict optimal conditions. For example, a 2³ factorial design (8 experiments) can reduce trial-error approaches by 50% . ICReDD’s integrated computational-experimental workflow, combining quantum chemical calculations and machine learning, can further refine reaction pathways .
Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., methyl groups at δ ~2.4 ppm and aromatic protons from the 3-bromobenzyl moiety) .
- LC-MS : Use high-resolution ESI-MS to confirm molecular ion [M+H]+ (calculated for C₁₃H₁₄BrN₂S: 333.0 m/z).
- HPLC : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) to achieve >95% purity. Retention time can be calibrated against a reference standard.
- XRD : Single-crystal analysis resolves stereoelectronic effects of the sulfanyl linkage .
Q. What stability studies are critical for this compound under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability testing:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 48–72 hours; monitor degradation via HPLC .
- Photostability : Expose to UV-Vis light (300–800 nm) and assess decomposition kinetics.
- pH Stability : Test in buffered solutions (pH 3–9) to identify hydrolytic susceptibility.
Data should be analyzed using Arrhenius plots to extrapolate shelf-life under standard conditions .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanism of sulfanyl group incorporation?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to model transition states (TS) for the nucleophilic substitution step. Compare activation energies (ΔG‡) for alternative pathways (e.g., SN2 vs. radical mechanisms) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.
- QTAIM Analysis : Map electron density to identify non-covalent interactions (e.g., halogen bonding from bromine) influencing regioselectivity .
Validate models with isotopic labeling (e.g., 34S) and kinetic isotope effects (KIE) .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can distinguish between conformational exchange (e.g., hindered rotation of the benzyl group) and impurities.
- 2D NOESY : Detect spatial proximity between methyl protons and aromatic rings to confirm steric effects.
- Statistical Validation : Apply principal component analysis (PCA) to batch data and identify outliers .
Cross-validate with alternative techniques (e.g., IR for functional group confirmation) .
Q. What reactor design principles apply to scalable synthesis while minimizing byproducts?
- Methodological Answer :
- Continuous Flow Reactors : Optimize residence time and mixing efficiency to suppress side reactions (e.g., oxidation of the sulfanyl group) .
- Membrane Separation : Integrate nanofiltration (MWCO 300–500 Da) for in-line purification, reducing downstream processing .
- Process Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
